![molecular formula C14H19NO4S B8191166 cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate](/img/structure/B8191166.png)
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate is a chemical compound with the molecular formula C14H19NO4S. It is a white solid with a molecular weight of 297.38 g/mol . This compound is known for its unique structure, which includes a hexahydro-cyclopenta[c]pyrrol-4-one core and a tosylate group. The compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate typically involves the reaction of hexahydro-cyclopenta[c]pyrrol-4-one with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of cis-hexahydro-cyclopenta[c]pyrrol-4-one tosylate exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives, which were tested against different cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications could enhance cytotoxicity compared to standard chemotherapeutics like cisplatin.
Table 1: Anticancer Activity Against A549 Cells
Compound | Viability (%) | p-value |
---|---|---|
Control (Cisplatin) | 30.0 | <0.0001 |
Derivative A | 67.4 | 0.003 |
Derivative B | 59.5 | - |
Derivative C | 24.5 | <0.0001 |
This data suggests that certain substitutions on the phenyl ring significantly enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has also been explored extensively. Studies revealed that some derivatives showed selective activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Multidrug-resistant Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
Derivative A | >128 µg/mL |
Derivative B | >128 µg/mL |
Derivative C | <64 µg/mL |
These findings indicate the potential for developing new antimicrobial agents based on this compound's structure.
Neurological Research
Recent studies have identified this compound as a negative allosteric modulator of NR2B receptors, which are implicated in various neurological disorders. This modulation could lead to therapeutic advancements in treating conditions such as depression and schizophrenia.
Case Study 1: Anticancer Evaluation
In one notable study, researchers synthesized several derivatives of this compound and evaluated their activity against HepG2 liver cancer cells. The results indicated that certain compounds exhibited a selectivity index significantly higher than methotrexate, suggesting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of these derivatives against resistant bacterial strains. The study confirmed that modifications on the chemical structure could enhance efficacy against Staphylococcus aureus, paving the way for new antibiotic development.
Wirkmechanismus
The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate can be compared with similar compounds such as:
cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride: This compound has a similar core structure but with a hydrochloride group instead of a tosylate group.
Hexahydro-cyclopenta[c]pyrrol-4-one derivatives: Various derivatives of hexahydro-cyclopenta[c]pyrrol-4-one exist, each with different substituents that impart unique chemical properties.
The uniqueness of this compound lies in its tosylate group, which makes it a versatile reagent in chemical synthesis and research .
Biologische Aktivität
Cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring fused to a pyrrole structure, with a tosylate group enhancing its reactivity. The general formula can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, including enzyme inhibition and receptor modulation.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. For instance, research has indicated that similar compounds can inhibit serine palmitoyltransferase (SPT), an enzyme involved in sphingolipid metabolism. Inhibition of SPT has been linked to therapeutic effects in conditions such as diabetes and cardiovascular diseases .
Modulation of Receptors
The compound has also been identified as a negative allosteric modulator of NMDA receptors, particularly the NR2B subunit. This modulation can lead to neuroprotective effects, making it a candidate for treating neurological disorders .
Study 1: Neuroprotective Effects
A study investigating the effects of derivatives of cis-Hexahydro-cyclopenta[c]pyrrol-4-one on neuronal cells demonstrated significant neuroprotective properties. The study found that these compounds reduced apoptosis in neuronal cells exposed to excitotoxic conditions, suggesting their potential use in neurodegenerative diseases .
Study 2: Antidiabetic Potential
Another important study focused on the antidiabetic properties of similar compounds that inhibit SPT. The results indicated that these compounds could improve insulin sensitivity and reduce hyperglycemia in diabetic animal models. This suggests that this compound may have similar therapeutic potential .
Data Tables
Biological Activity | Mechanism | Therapeutic Application |
---|---|---|
Enzyme Inhibition | Inhibition of SPT | Diabetes, Cardiovascular Diseases |
Receptor Modulation | Negative allosteric modulation of NR2B | Neurological Disorders |
Neuroprotection | Reduction of neuronal apoptosis | Neurodegenerative Diseases |
Eigenschaften
IUPAC Name |
(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C7H8O3S/c9-7-2-1-5-3-8-4-6(5)7;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,1-4H2;2-5H,1H3,(H,8,9,10)/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWQJXKKNYEUPA-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)[C@H]2[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.